molecular formula C29H30N6O5 B15002416 2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B15002416
M. Wt: 542.6 g/mol
InChI Key: RJFWBWSIHKYBLD-UHFFFAOYSA-N
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Description

2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as amino, cyano, and dimethylamino, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions One common approach is the condensation of an indole derivative with a quinoline derivative under controlled conditions The reaction may involve the use of catalysts, such as Lewis acids, to facilitate the formation of the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, potentially inhibiting or activating biological pathways. For example, the cyano group may interact with enzyme active sites, while the dimethylamino group can enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share the cyano and amino functional groups but differ in their core structure.

    Spiro[indole-quinoline] derivatives: Similar spirocyclic structures but with variations in substituents.

Uniqueness

2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C29H30N6O5

Molecular Weight

542.6 g/mol

IUPAC Name

2-[2-amino-3-cyano-1-(dimethylamino)-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-1'-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C29H30N6O5/c1-33(2)35-22-10-7-11-23(36)26(22)29(19(15-30)27(35)31)18-8-5-6-9-21(18)34(28(29)38)16-25(37)32-20-14-17(39-3)12-13-24(20)40-4/h5-6,8-9,12-14H,7,10-11,16,31H2,1-4H3,(H,32,37)

InChI Key

RJFWBWSIHKYBLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(=O)CCC2)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=CC(=C5)OC)OC)C(=C1N)C#N

Origin of Product

United States

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